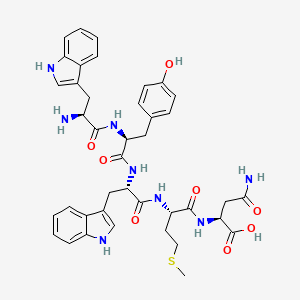![molecular formula C8H13NOS B14229089 N-[2-(Ethenyloxy)ethyl]but-2-enethioamide CAS No. 827320-22-9](/img/structure/B14229089.png)
N-[2-(Ethenyloxy)ethyl]but-2-enethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Ethenyloxy)ethyl]but-2-enethioamide is an organic compound with the molecular formula C8H13NOS It is characterized by the presence of an ethenyloxy group attached to an ethyl chain, which is further connected to a but-2-enethioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Ethenyloxy)ethyl]but-2-enethioamide typically involves the reaction of 2-(ethenyloxy)ethanol with but-2-enethioamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial production process is designed to ensure consistent quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Ethenyloxy)ethyl]but-2-enethioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The ethenyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
N-[2-(Ethenyloxy)ethyl]but-2-enethioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(Ethenyloxy)ethyl]but-2-enethioamide involves its interaction with specific molecular targets. The ethenyloxy group can participate in various chemical reactions, while the thioamide moiety may interact with biological molecules such as enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-butylprop-2-enethioamide: Similar in structure but lacks the ethenyloxy group.
2,2-bis[2-(ethenyloxy)ethyl]heptanedioic acid: Contains ethenyloxy groups but differs in the core structure.
Uniqueness
N-[2-(Ethenyloxy)ethyl]but-2-enethioamide is unique due to the presence of both ethenyloxy and thioamide groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
Properties
CAS No. |
827320-22-9 |
|---|---|
Molecular Formula |
C8H13NOS |
Molecular Weight |
171.26 g/mol |
IUPAC Name |
N-(2-ethenoxyethyl)but-2-enethioamide |
InChI |
InChI=1S/C8H13NOS/c1-3-5-8(11)9-6-7-10-4-2/h3-5H,2,6-7H2,1H3,(H,9,11) |
InChI Key |
KVJIWXDSWZZYKL-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=S)NCCOC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-[(1,4-Dioxaspiro[4.4]nonan-2-yl)methyl]butane-1,4-diamine](/img/structure/B14229016.png)
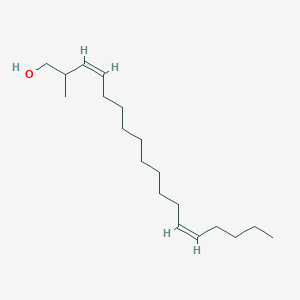
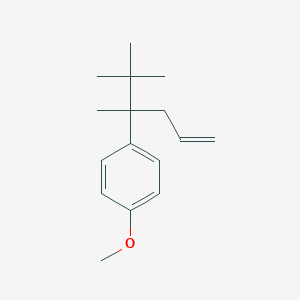
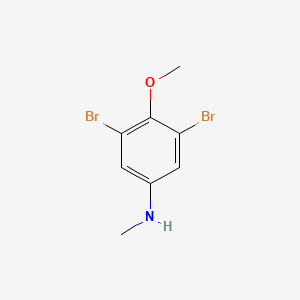
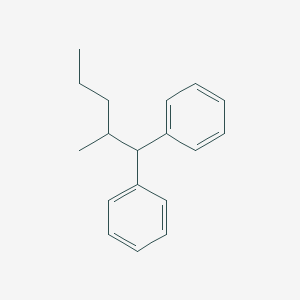
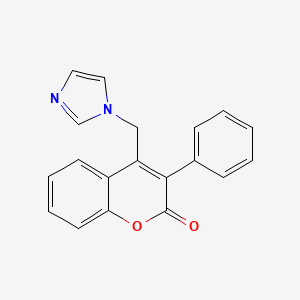

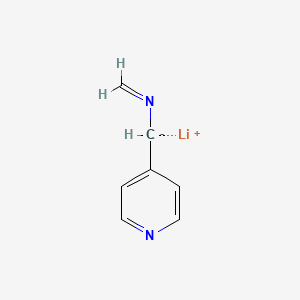

![1-{4-[(Pyridin-2-yl)sulfanyl]pentanoyl}pyrrolidine-2,5-dione](/img/structure/B14229066.png)
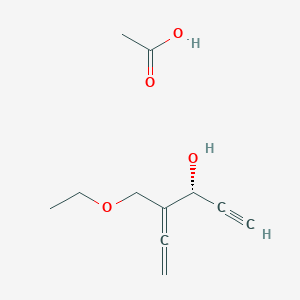
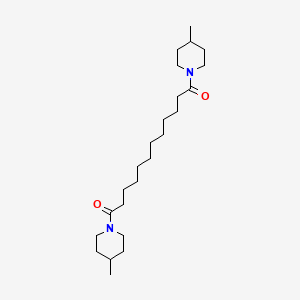
![2,4,4-Trimethyl-3-[(trimethylsilyl)ethynyl]cyclohex-2-en-1-one](/img/structure/B14229083.png)
